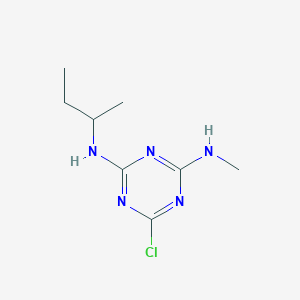

2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine

Description

2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine is a chlorinated s-triazine derivative characterized by a methylamino group at position 4 and a sec-butylamino group at position 4. This compound belongs to the triazine herbicide family, which inhibits photosynthesis by binding to the D1 protein in photosystem II (PSII) . These analogs share a common s-triazine backbone but differ in alkylamino substituents, which influence their physicochemical properties, metabolic pathways, and environmental persistence .

Properties

IUPAC Name |

2-N-butan-2-yl-6-chloro-4-N-methyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5/c1-4-5(2)11-8-13-6(9)12-7(10-3)14-8/h5H,4H2,1-3H3,(H2,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZLDYZLLPSSPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=N1)NC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955305 | |

| Record name | N~2~-(Butan-2-yl)-6-chloro-N~4~-methyl-1,3,5-triazine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33692-99-8 | |

| Record name | 2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033692998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(Butan-2-yl)-6-chloro-N~4~-methyl-1,3,5-triazine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine typically involves the following steps:

Chlorination: The starting material, cyanuric chloride, undergoes chlorination to introduce the chlorine atom at the 2-position.

Amination: The chlorinated intermediate is then subjected to amination with methylamine and sec-butylamine. This step involves nucleophilic substitution reactions where the chlorine atoms are replaced by the respective amines.

The reaction conditions for these steps generally include:

Temperature: Moderate temperatures (50-100°C) are often used to facilitate the reactions.

Solvent: Common solvents include water or organic solvents like dichloromethane.

Catalysts: Catalysts such as tertiary amines may be used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can lead to the formation of various triazine derivatives with different functional groups.

Scientific Research Applications

Herbicidal Applications

Mechanism of Action

The primary mechanism by which 2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine exerts its herbicidal effect is through the inhibition of photosynthesis in plants. It specifically targets the photosystem II complex, disrupting the electron transport chain essential for photosynthesis. This disruption leads to plant death, making it an effective agent against a wide range of weeds .

Efficacy and Usage

Research indicates that this compound exhibits potent herbicidal activity, which has made it valuable in agricultural settings. It is commonly used to control various weed species, contributing to increased crop yields and improved agricultural productivity. The compound's effectiveness can be compared with other similar herbicides based on their mechanisms of action .

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine | Inhibition of photosynthesis | Herbicidal |

| 2-Chloro-4-methylamino-6-diethylamino-s-triazine | Similar to above | Herbicidal |

| 2-Chloro-4-methylamino-6-sec-butylamino-s-triazine | Similar to above | Herbicidal |

Anticancer Potential

Recent studies have explored the potential anticancer properties of s-triazine derivatives, including 2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine. Research findings suggest that modifications to the s-triazine core can enhance biological activity against cancer cells.

Case Study: Anticancer Activity

A study assessing the anticancer potency of derivatives related to s-triazines revealed significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 (Lung Cancer) | 0.20 |

| MCF-7 (Breast Cancer) | 1.25 |

| HeLa (Cervical Cancer) | 1.03 |

These values indicate promising anticancer activity, suggesting that further research into structural modifications could yield more effective therapeutic agents .

Antimicrobial Activity

In addition to its herbicidal and anticancer properties, there is emerging evidence that s-triazine derivatives possess antimicrobial activities. While specific mechanisms are still under investigation, it is hypothesized that these compounds may disrupt microbial cell membranes or inhibit essential metabolic pathways .

Synthesis and Derivatives

The synthesis of 2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine typically involves nucleophilic substitution reactions with diethylamine and methylamine under controlled conditions. This compound serves as a foundational structure for developing various derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine involves the inhibition of photosynthesis in plants. The compound targets the photosystem II complex in the chloroplasts, blocking the electron transport chain and ultimately leading to the death of the plant. This mechanism makes it an effective herbicide for controlling weed growth.

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Length and Branching: The sec-butyl group in the target compound introduces steric hindrance compared to atrazine’s isopropyl group.

- Methylamino vs. Ethylamino: The methylamino group at position 4 shortens the alkyl chain relative to ethylamino (as in atrazine), which could accelerate oxidative N-dealkylation during metabolism .

Metabolic Pathways and Persistence

Triazines undergo cytochrome P450-mediated N-dealkylation and glutathione conjugation. A comparison of metabolic stability:

- Atrazine : Rapidly metabolized to desethylatrazine (DE), desisopropylatrazine (DIP), and didealkylatrazine (DACT), with DACT being the predominant urinary metabolite in mammals . Brain accumulation of DACT has been observed in mice, suggesting lipophilicity-driven tissue retention .

- Terbuthylazine : The tert-butyl group resists dealkylation, leading to slower degradation and longer soil persistence compared to atrazine .

- Target Compound: The sec-butylamino group may undergo slower dealkylation than isopropylamino (atrazine) but faster than tert-butylamino (terbuthylazine). Methylamino at position 4 likely facilitates rapid initial metabolism, similar to ethylamino in atrazine .

Environmental Persistence :

- Atrazine exhibits pH-dependent persistence; liming acidic soils (pH 5.5 → 7.5) increases its half-life due to reduced hydrolysis .

- The target compound’s sec-butylamino group may enhance adsorption to organic matter, reducing leaching but increasing soil retention .

Herbicidal Efficacy and Resistance

- Atrazine-resistant weeds (e.g., Brachypodium distachyon) arise from mutations in the psbA gene, altering the D1 protein binding site .

- Structural modifications in the target compound (e.g., sec-butylamino) may bypass common resistance mechanisms, but cross-resistance with other triazines is possible .

Biological Activity

2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine is a compound of significant interest due to its potential biological activities, particularly in agricultural and medicinal applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine is characterized by a triazine ring with various substituents that influence its reactivity and biological effects. The presence of chlorine and amino groups contributes to its herbicidal properties.

Chemical Formula

- Molecular Formula : CHClN

Structural Features

- Triazine Ring : Central to its biological activity.

- Chloro Group : Enhances herbicidal efficacy.

- Amino Substituents : Influence interaction with biological targets.

Herbicidal Properties

2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine exhibits potent herbicidal activity by inhibiting photosynthesis in target plants. It primarily acts on the photosystem II complex, disrupting the electron transport chain, which leads to plant death. This mechanism is similar to other triazine herbicides, making it effective against a wide range of weeds.

Antimicrobial Activity

Research indicates that this compound may also possess antimicrobial properties. Studies have shown that derivatives of s-triazines can inhibit the growth of various bacterial strains, suggesting potential applications in controlling microbial infections.

The specific mechanism involves:

- Inhibition of Photosynthesis : Targeting photosystem II.

- Antimicrobial Action : Potential interference with bacterial metabolic pathways.

Case Studies and Experimental Data

-

Herbicidal Efficacy :

- A study demonstrated that 2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine effectively reduced the biomass of common weed species by over 90% when applied at recommended rates .

- Antimicrobial Testing :

- Enzymatic Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Herbicidal Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine | High | Moderate | Inhibition of photosystem II |

| 2-Chloro-4-amino-6-hydroxy-s-triazine | Moderate | High | Enzyme inhibition and metabolic disruption |

| Atrazine | High | Low | Inhibition of photosystem II |

Q & A

Q. Table 1: LC/MS Detection Limits for Key Analytes

| Matrix | Analyte | LOD (ng/mL or ng/g) | LOQ (ng/mL or ng/g) |

|---|---|---|---|

| Plasma | Parent compound | 1.0 | 3.0 |

| Brain tissue | DACT metabolite | 2.5 | 5.0 |

| Urine | Dealkylated intermediates | 0.5 | 1.5 |

How can pharmacokinetic studies be designed to assess tissue-specific distribution of this compound?

Advanced Question

Experimental Design Considerations :

- Dosing Regimens : Use single oral doses (5–250 mg/kg) in rodent models to mimic acute exposure scenarios .

- Tissue Collection : Prioritize brain, liver, and spleen due to reported neuro/immunotoxicity in related triazines .

- Time Points : Collect samples at 1, 2, 4, 24, and 96 hours post-exposure to capture peak concentrations (e.g., plasma peaks at 1 hr; metabolites peak at 2–4 hrs) .

- Metabolite Profiling : Track oxidative N-dealkylation pathways using isotopic labeling or tandem MS to confirm intermediates like DACT (diaminochlorotriazine) .

Data Contradiction Note : Brain accumulation of DACT in mice contrasts with rapid urinary excretion in rats, highlighting species-specific metabolic differences .

What degradation methodologies are effective for studying environmental persistence and breakdown products?

Advanced Question

Methodological Approaches :

- Chemical Degradation :

- Fenton’s Reagent : Optimize Fe²⁺:H₂O₂ ratios (e.g., 1:1 at pH 3) to generate hydroxyl radicals, yielding dehalogenated products (e.g., CAAT, CDAT) .

- Ozone/H₂O₂ Treatment : Use tandem solid-phase extraction (C18 + cation exchanger) to isolate polar hydroxytriazines like ammeline (20% yield at pH 8) .

- Biodegradation : Screen microbial consortia (e.g., Pseudomonas spp.) for biofilm-mediated degradation pathways .

- Adsorption Studies : Test activated charcoal formulations to neutralize residues in soil (e.g., 0.3 ppmw threshold for phytotoxicity) .

Key Challenge : Residual chloro-s-triazines (e.g., CDAT) persist post-treatment, requiring secondary remediation steps .

How can researchers resolve contradictions in reported toxicity data across studies?

Advanced Question

Strategies for Data Reconciliation :

- Model Selection : Compare rodent strains (e.g., C57BL/6 vs. Wistar rats) to account for genetic variability in metabolic enzyme expression (e.g., CYP450 isoforms) .

- Dose-Response Analysis : Normalize results to tissue-specific dose metrics (e.g., brain DACT levels vs. plasma AUC) to clarify exposure-effect relationships .

- Mechanistic Studies : Use in vitro hepatocyte models to isolate metabolic pathways and identify confounding factors (e.g., estrogenic effects from aromatase induction) .

Example Contradiction : Atrazine (structurally similar) shows neurotoxicity in mice but not in hamsters, emphasizing the need for compound-specific assays .

What synthetic routes are available for producing 2-chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine?

Basic Question

Stepwise Synthesis :

Core Structure : React 2,4,6-trichloro-s-triazine with methylamine and sec-butylamine in a controlled NaOH/acetone system at 0°C to achieve selective substitution .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate) to isolate the target compound.

Validation : Confirm purity via melting point analysis and NMR (e.g., δ 1.2–1.6 ppm for sec-butyl protons) .

Critical Note : Optimize reaction stoichiometry to minimize di- or tri-substituted byproducts .

How can environmental monitoring studies differentiate between parent compound and metabolites in water systems?

Advanced Question

Analytical Workflow :

Solid-Phase Extraction (SPE) : Use mixed-mode cartridges (e.g., C18 + cation exchange) to capture polar metabolites .

Derivatization : Treat samples with N-methylbis(trifluoroacetamide) (MBTFA) to enhance GC/MS sensitivity for hydroxytriazines .

High-Resolution MS : Apply Q-TOF or Orbitrap systems to distinguish isotopic patterns (e.g., chlorine vs. hydroxyl groups) .

Q. Table 2: Key Metabolites and Diagnostic Ions

| Metabolite | Diagnostic m/z | Derivatization Required? |

|---|---|---|

| Parent compound | 216/218 | No |

| DACT | 146/148 | Yes (MBTFA) |

| Hydroxy-atrazine analog | 173 | Yes (MBTFA) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.